

Early-Phase Clinical Development of Serdexmethylphenidate: A Technical Overview

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Compound of Interest

Compound Name: Serdexmethylphenidate chloride

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Introduction

Serdexmethylphenidate (SDX) is a novel prodrug of d-methylphenidate (d-MPH), the pharmacologically active enantiomer of methylphenidate used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Developed to offer a prolonged duration of action with a lower potential for abuse, SDX is pharmacologically inactive until it is metabolized in the lower gastrointestinal tract to release d-MPH.[1][2] This technical guide provides an in-depth summary of the early-phase clinical studies that have characterized the pharmacokinetic, pharmacodynamic, safety, and human abuse potential profiles of serdexmethylphenidate.

Pharmacokinetic Profile

The pharmacokinetic properties of serdexmethylphenidate and the resulting d-methylphenidate concentrations have been evaluated in several early-phase clinical trials. These studies have consistently demonstrated that SDX provides a controlled and extended release of d-MPH.

Dose Proportionality and Steady-State Pharmacokinetics

A study in 23 healthy volunteers assessed the dose proportionality of a combination product of serdexmethylphenidate and d-methylphenidate (SDX/d-MPH).[3][4] The results indicated that the pharmacokinetic profile is characterized by a rapid initial rise in d-MPH concentration

followed by a gradual decline, with dose-proportional increases in maximum concentration (C_{max}) and area under the curve (AUC).[3]

Table 1: Pharmacokinetic Parameters of d-MPH after Single Oral Administration of SDX/d-MPH Combination[3][4]

Treatment (SDX/d-MPH dose)	d-MPH C _{max} (ng/mL) (Mean ± SD)	d-MPH AUC _{0-last} (h*ng/mL) (Mean ± SD)
26.1/5.2 mg	7.1 ± 2.1	97.2 ± 28.8
39.2/7.8 mg	9.8 ± 2.8	142.5 ± 41.2
52.3/10.4 mg	13.8 ± 3.8	199.8 ± 57.2

Data from a crossover study in 23 healthy volunteers under fasted conditions.[3]

In a multiple-dose study, d-MPH reached steady-state before the third dose, while SDX reached steady-state after the first dose.[3]

Cardiovascular Safety and Pharmacokinetics

A Phase 1, open-label, crossover study involving 15 volunteers evaluated the cardiovascular safety and pharmacokinetics of SDX compared to immediate-release (IR) and long-acting (LA) formulations of Ritalin (racemic methylphenidate).[5] The study found that the maximum changes from baseline in heart rate and systolic blood pressure were higher for both Ritalin treatments compared to the SDX treatments. The d-MPH C_{max} values for both SDX treatments were dose-proportional, with the C_{max} of 200 mg SDX being approximately half of the values for Ritalin.

Human Abuse Potential

A key aspect of the early-phase development of serdexmethylphenidate was the assessment of its human abuse potential. Three randomized, double-blind, placebo- and active-controlled crossover studies were conducted in recreational drug users to evaluate the abuse-related effects of oral, intranasal (IN), and intravenous (IV) administration of SDX.[6][7]

The primary endpoint in these studies was the maximum "Drug Liking" (DL) score on a 100-point visual analog scale (VAS).[6][7]

Table 2: Maximum Drug Liking (Emax) Scores in Human Abuse Potential Studies[6][7]

Route of Administration	Study Drug and Dose	DL Emax (Mean)	p-value vs. Active Comparator
Oral	120 mg SDX	62.8	< .001 (vs. 80 mg ER d-MPH)
240 mg SDX	63.8	.006 (vs. 80 mg ER d-MPH)	
80 mg ER d-MPH	81.5	-	
60 mg Phentermine	80.2	-	
Intranasal	80 mg SDX	71.0	< .0001 (vs. 40 mg d-MPH)
40 mg d-MPH	93.2	-	
Intravenous	30 mg SDX	56.6	.001 (vs. 15 mg d-MPH)
15 mg d-MPH	84.3	-	

These studies consistently demonstrated that serdexmethylphenidate has a significantly lower abuse potential compared to d-methylphenidate across all tested routes of administration.[2][6][7] Maximal and overall d-MPH exposure was lower for SDX than for d-MPH for all routes.[7]

Experimental Protocols

Dose Proportionality and Steady-State Study

- Study Design: This was a randomized, open-label, single-dose, three-way crossover study, followed by a multiple-dose phase.[3][8]
- Participants: 23 healthy volunteers aged 18-55 years.[3]

- Dosing:
 - Single-Dose Phase: Participants received single oral doses of SDX/d-MPH at 26.1/5.2 mg, 39.2/7.8 mg, and 52.3/10.4 mg under fasted conditions, with a 96-hour washout period between doses.[3]
 - Multiple-Dose Phase: After the single-dose phase and a 96-hour washout, participants received four consecutive daily doses of SDX/d-MPH 52.3/10.4 mg.[3]
- Pharmacokinetic Sampling: Blood samples for the measurement of plasma d-MPH and SDX concentrations were collected at predefined time points after dosing.[3]

Cardiovascular Safety Study

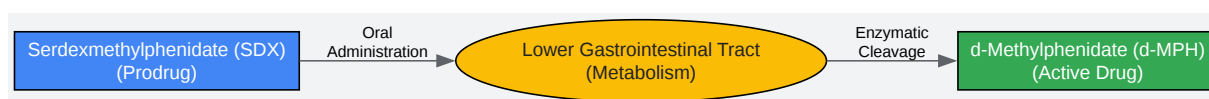
- Study Design: A Phase 1, open-label, randomized, four-way crossover trial.[5]
- Participants: 15 healthy volunteers.
- Dosing: Participants received single oral doses of 80 mg and 200 mg of SDX, two doses of 40 mg of immediate-release Ritalin separated by 5 hours, and a single dose of 80 mg of Ritalin LA®. Each dosing period was separated by at least seven days.
- Assessments: Cardiovascular parameters (heart rate, blood pressure, and electrocardiogram) and pharmacokinetic profiles were assessed.[5]

Human Abuse Potential Studies

- Study Design: Three separate randomized, double-blind, placebo- and active-controlled crossover studies were conducted for the oral, intranasal, and intravenous routes of administration.[6][7][9]
- Participants: Recreational drug users who could discriminate the active comparator from placebo.[9]
- Dosing:
 - Oral Study: 120 mg and 240 mg SDX vs. 80 mg extended-release d-MPH and 60 mg phentermine.[6][7]

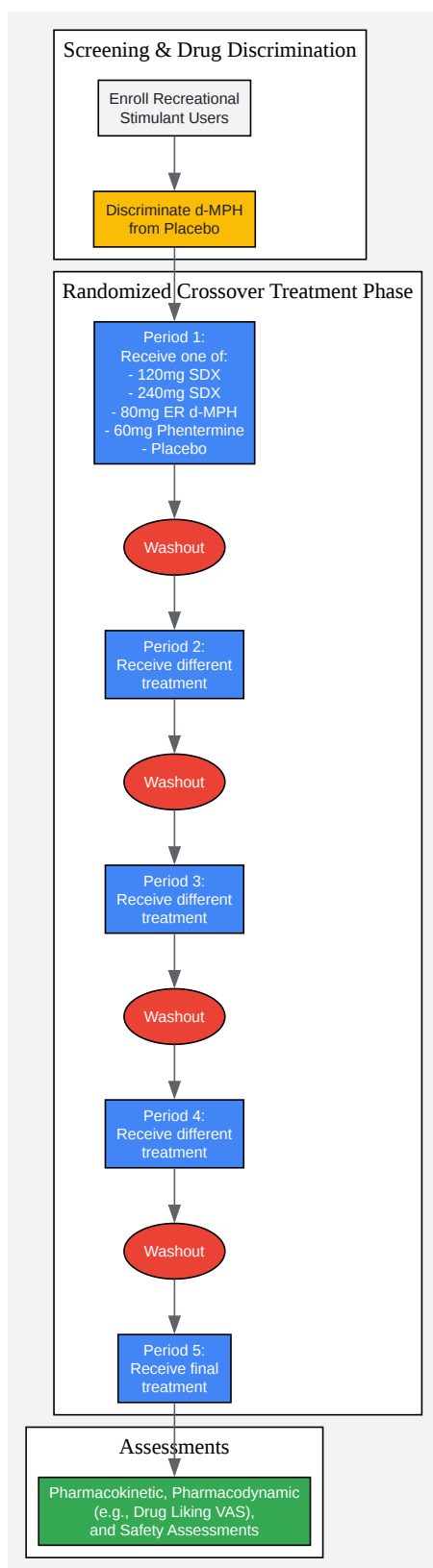
- Intranasal Study: 80 mg SDX vs. 40 mg d-MPH.[6][7]
- Intravenous Study: 30 mg SDX vs. 15 mg d-MPH.[6][7]
- Assessments: Abuse-related subjective measures, including "Drug Liking," "Feeling High," "Good Effects," "Bad Effects," and "Take Drug Again," were assessed using visual analog scales. Pharmacokinetic and safety data were also collected.[9]

Visualizations



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Caption: Metabolic conversion of serdexmethylphenidate to d-methylphenidate.



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Caption: Workflow of the oral human abuse potential study.

Conclusion

The early-phase clinical studies of serdexmethylphenidate have established it as a prodrug of d-methylphenidate with a favorable pharmacokinetic profile that allows for extended release of the active moiety. Crucially, these studies have demonstrated a significantly lower potential for abuse compared to d-methylphenidate across oral, intranasal, and intravenous routes of administration. The safety and tolerability profile of SDX is consistent with that of other methylphenidate-based products. These findings have supported the further development and approval of serdexmethylphenidate as a component of ADHD treatment.

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